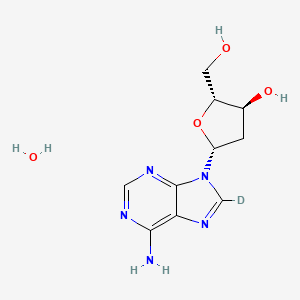2'-Deoxyadenosine-d1-1 (monohydrate)
CAS No.:
Cat. No.: VC16638486
Molecular Formula: C10H15N5O4
Molecular Weight: 270.26 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H15N5O4 |
|---|---|
| Molecular Weight | 270.26 g/mol |
| IUPAC Name | (2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
| Standard InChI | InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D; |
| Standard InChI Key | WZJWHIMNXWKNTO-AFXURTBZSA-N |
| Isomeric SMILES | [2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Chemical Structure and Physicochemical Properties
Molecular Composition and Isotopic Labeling
2'-Deoxyadenosine-d1-1 (monohydrate) belongs to the class of purine deoxyribonucleosides, with the molecular formula and a molecular weight of 270.28 g/mol . The compound consists of adenine—a bicyclic purine base—linked to a deoxyribose sugar via a β-N-glycosidic bond. The "d1" designation indicates a single deuterium substitution, typically at the 1' position of the deoxyribose moiety, though positional specificity may vary depending on synthetic methods . The monohydrate form includes one water molecule crystallized within the lattice, stabilizing the structure through hydrogen bonding .
Key physicochemical properties include:
Table 1: Physicochemical Specifications of 2'-Deoxyadenosine-d1-1 (Monohydrate)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 185–187°C |
| Storage Conditions | Refrigerated (2–8°C) |
| Purity (HPLC) | ≥98.5% |
Crystallographic and Conformational Features
X-ray diffraction studies of non-deuterated 2'-deoxyadenosine monohydrate reveal a β-anomeric configuration, where the nucleobase adopts an anti conformation relative to the sugar moiety . In contrast, the α-anomer—a γ-irradiation byproduct—exhibits a syn conformation and distinct hydrogen-bonding patterns . For the deuterated variant, isotopic substitution minimally alters the crystal lattice but enhances vibrational mode resolution in spectroscopic analyses .
The sugar pucker of β-2'-deoxyadenosine monohydrate is typically C3'-endo (N-type), contributing to DNA's B-form helix . Deuterium incorporation at the 1' position may subtly influence sugar pseudorotation phases, though this remains an area of active investigation .
Synthesis and Isotopic Labeling Strategies
General Synthesis of 2'-Deoxyadenosine Monohydrate
The non-deuterated form is synthesized via glycosylation of -benzoyladenine with Hoffer’s chlorosugar, followed by deprotection under basic conditions . This method yields an anomeric mixture, requiring chromatographic separation to isolate the β-anomer .
Deuterium Incorporation Techniques
Deuterated analogs like 2'-deoxyadenosine-d1-1 are typically prepared through:
-
Chemical Exchange: Reacting 2'-deoxyadenosine with deuterated solvents (e.g., DO) under controlled pH to replace specific hydrogens .
-
Enzymatic Synthesis: Using deuterated substrates in enzymatic reactions to achieve site-specific labeling .
Isotopic purity is verified via mass spectrometry and -NMR, where deuterium substitution eliminates specific proton signals .
Biological Roles and Research Applications
DNA Synthesis and Repair
As a DNA precursor, 2'-deoxyadenosine monohydrate participates in replication and repair mechanisms. Its deuterated form enables tracking of nucleotide incorporation kinetics using techniques such as isotope-ratio mass spectrometry .
Metabolic Studies
Under energy stress, cells metabolize deoxyadenosine via salvage pathways. Deuterium labeling allows precise monitoring of adenosine analog uptake and conversion, elucidating mechanisms in diseases like mitochondrial disorders .
Structural Biology and Drug Design
The compound’s deuterated form enhances neutron crystallography studies, providing high-resolution maps of hydrogen/deuterium positions in enzyme-active sites . This is critical for designing inhibitors targeting DNA-processing enzymes .
Comparative Analysis with Related Nucleosides
Table 2: Structural and Functional Comparison of Selected Deoxyribonucleosides
| Compound | Base | Sugar Configuration | Biological Role |
|---|---|---|---|
| 2'-Deoxyadenosine | Adenine | β-d-deoxyribose | DNA synthesis, cAMP modulation |
| 2'-Deoxyguanosine | Guanine | β-d-deoxyribose | DNA synthesis |
| α-2'-Deoxyadenosine | Adenine | α-d-deoxyribose | Radiation product, anomeric DNA |
| Adenosine | Adenine | β-d-ribose | Energy transfer (ATP/ADP) |
Key distinctions include:
-
Sugar Configuration: β-d-deoxyribose in DNA vs. β-d-ribose in RNA .
-
Anomeric Effects: α-anomers exhibit altered hydrogen-bonding networks and syn nucleobase conformations, as observed in γ-irradiated DNA .
Quality Control and Analytical Characterization
Pharmaceutical-grade 2'-deoxyadenosine monohydrate undergoes rigorous testing:
Deuterated variants require additional isotopic purity assessments, often employing -NMR and high-resolution mass spectrometry .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume